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Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor

tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical

in transducing signals from cytokine receptors on the cell surface to the nucleus, primarily via

the JAK-STAT pathway.[1] TYK2 is specifically involved in mediating the signaling of key pro-

inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[3][4]

[5] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of numerous

autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic

lupus erythematosus.[4][6]

Unlike other JAK family members that are crucial for broader biological processes like

hematopoiesis, TYK2 offers a more targeted approach to immunomodulation.[4] This has made

it a highly attractive drug target for the development of safer and more selective oral therapies.

[4] Notably, the development of allosteric inhibitors that bind to the regulatory pseudokinase

(JH2) domain, rather than the highly conserved active kinase (JH1) domain, has enabled the

creation of highly selective TYK2 inhibitors with minimal off-target effects on other JAKs.[3][7]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid

evaluation of large compound libraries to identify novel modulators of a specific biological

target. This document provides an overview of common HTS assay formats and detailed

protocols for identifying and characterizing novel TYK2 inhibitors.
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TYK2 Signaling Pathway
The binding of cytokines like IL-12, IL-23, or Type I IFN to their respective receptors on the cell

surface triggers a conformational change, leading to the activation of receptor-associated TYK2

and another JAK partner.[3][5] The activated JAKs then phosphorylate each other and the

intracellular domains of the cytokine receptors.[1][5] These newly created phosphotyrosine

sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT)

proteins.[1] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them

to dimerize and translocate to the nucleus, where they regulate the transcription of target

inflammatory genes.[1][5]
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Caption: The TYK2-mediated JAK-STAT signaling cascade.

Application Notes: HTS Assay Formats
The selection of an appropriate assay is critical for a successful HTS campaign. Both

biochemical and cell-based assays are employed to discover and characterize TYK2 inhibitors.

Biochemical Assays: These assays utilize purified, recombinant TYK2 enzyme (either the

full-length protein, the kinase domain, or the pseudokinase domain) to directly measure the

effect of a compound on the protein's function in an isolated system. They are robust, highly

amenable to automation, and ideal for primary screening of large compound libraries.
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Advantages: High throughput, lower cost, direct measurement of target engagement.

Disadvantages: Lack of a cellular context (e.g., membrane permeability, off-target effects,

cytotoxicity are not assessed).

Cell-Based Assays: These assays measure the activity of TYK2 within a living cell. They

provide more physiologically relevant data by assessing a compound's ability to cross the

cell membrane and inhibit the target in its native environment. They are essential for

confirming hits from biochemical screens and for lead optimization.

Advantages: Higher physiological relevance, simultaneous assessment of compound

permeability and cellular activity.

Disadvantages: Lower throughput, more complex, potential for interference from cytotoxic

compounds.

Common HTS Technologies for TYK2
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Technology Assay Type Principle

TR-FRET Biochemical

Time-Resolved Fluorescence

Resonance Energy Transfer

measures the phosphorylation

of a substrate peptide by TYK2

kinase.[8][9] Inhibition reduces

the FRET signal.

AlphaLISA Biochemical / Cell-based

Amplified Luminescent

Proximity Homogeneous Assay

detects substrate

phosphorylation (biochemical)

or phosphorylation of STAT

proteins in cell lysates (cell-

based).[10][11][12] Inhibition

reduces the Alpha signal.

Fluorescence Polarization (FP) Biochemical

Measures the displacement of

a fluorescently labeled probe

from the TYK2 ATP-binding

site or the allosteric

pseudokinase (JH2) domain.

[7][13] Active inhibitors

compete with the probe,

causing a decrease in

polarization.

Kinase-Glo® Biochemical

A luminescence-based assay

that quantifies the amount of

ATP remaining in solution after

a kinase reaction.[14] Inhibition

of TYK2 results in less ATP

consumption and a higher

luminescent signal.

Reporter Gene Assays Cell-based Utilizes a cell line engineered

with a reporter gene (e.g.,

luciferase) under the control of

a STAT-responsive promoter.
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[15] TYK2 inhibition blocks the

signaling cascade, leading to a

decrease in reporter gene

expression.

Data Presentation: Selectivity of TYK2 Inhibitors
A critical aspect of TYK2 inhibitor development is ensuring selectivity against other JAK family

members to avoid off-target toxicities. HTS campaigns are followed by selectivity profiling.

Deucravacitinib (Sotyktu) is a first-in-class, selective, allosteric TYK2 inhibitor.[6]

Compoun
d

Target
Domain

TYK2 IC₅₀
(nM)

JAK1 IC₅₀
(nM)

JAK2 IC₅₀
(nM)

JAK3 IC₅₀
(nM)

Selectivit
y (Fold
vs. TYK2)

Deucravaci

tinib

Pseudokin

ase (JH2)
~1.3 >10,000 >10,000 >10,000 >7,500x

Tofacitinib
Kinase

(JH1)
~50 ~1 ~20 ~110

Pan-JAK

Inhibitor

Baricitinib
Kinase

(JH1)
~55 ~5.9 ~5.7 >400

Pan-JAK

Inhibitor[2]

Ruxolitinib
Kinase

(JH1)
~400 ~19 ~6 >10,000

Primarily

JAK1/2[2]

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data is compiled

for illustrative purposes.

Experimental Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay
(LanthaScreen™)
This protocol is designed to measure the phosphorylation of a substrate by the TYK2 kinase

domain and identify inhibitors in a 384-well format.
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Materials:

Recombinant TYK2 enzyme

LanthaScreen™ Tb-anti-pSubstrate Antibody

Fluorescein-labeled substrate peptide

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

ATP

Test compounds dissolved in DMSO

EDTA in TR-FRET Dilution Buffer

384-well low-volume plates (black or white)

TR-FRET compatible plate reader

Procedure:

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of

each compound dilution into a 384-well assay plate. Include positive (no inhibitor) and

negative (no enzyme) controls.

Enzyme/Substrate Preparation: Prepare a 2X solution of TYK2 enzyme and fluorescein-

labeled substrate in Kinase Reaction Buffer.

Initiate Reaction: Add 5 µL of the 2X enzyme/substrate solution to each well. Add 5 µL of a

2X ATP solution (at the determined Km concentration) to initiate the kinase reaction. The

final reaction volume is 10 µL.

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

Stop Reaction: Prepare a 2X Stop/Detection solution containing EDTA and Tb-labeled

antibody in TR-FRET Dilution Buffer.
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Detection: Add 10 µL of the Stop/Detection solution to each well.

Final Incubation: Cover the plate, and incubate for 30-60 minutes at room temperature to

allow for antibody binding.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two

wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after a suitable delay

(e.g., 100 µs) following excitation at ~340 nm.[8][16]

Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Plot the ratio

against compound concentration and fit to a sigmoidal dose-response curve to determine

IC₅₀ values.
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Caption: Workflow for a biochemical TR-FRET TYK2 assay.
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Protocol 2: Cell-Based Phospho-TYK2 (Tyr1054/1055)
AlphaLISA SureFire® Ultra™ Assay
This protocol measures the inhibition of TYK2 autophosphorylation in a cellular context using a

homogeneous, no-wash immunoassay in a 384-well format.

Materials:

Cells expressing TYK2 (e.g., THP-1 human monocytic cell line)

Cell culture medium and supplements

Cytokine stimulant (e.g., Interferon-alpha)

Test compounds dissolved in DMSO

AlphaLISA SureFire® Ultra™ Lysis Buffer

AlphaLISA SureFire® Ultra™ Detection Kit for Phospho-TYK2 (containing Acceptor and

Donor beads)

384-well white OptiPlate™

AlphaScreen-compatible plate reader

Procedure:

Cell Plating: Seed cells in a 96-well culture plate and grow to desired confluence.

Compound Treatment: Pre-treat cells with various concentrations of test compounds for 1-2

hours.

Cell Stimulation: Stimulate the TYK2 pathway by adding a cytokine (e.g., IFN-α) at a pre-

determined EC₈₀ concentration. Incubate for the optimal time (e.g., 15-30 minutes) at 37°C.

Cell Lysis: Remove the culture medium and add 50 µL of 1X Lysis Buffer to each well.

Agitate on an orbital shaker for 10 minutes at room temperature.[11]
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Lysate Transfer: Transfer 10 µL of the cell lysate from each well into a 384-well white

OptiPlate™.[11]

Detection Reagent Addition (Acceptor): Prepare the Acceptor Mix as per the kit instructions.

Add 5 µL of the mix to each well containing lysate. Seal the plate and incubate for 1 hour at

room temperature.[11]

Detection Reagent Addition (Donor): Prepare the Donor Mix. Add 5 µL of the mix to each

well. Seal the plate, protect from light, and incubate for 1 hour at room temperature.[11]

Data Acquisition: Read the plate on an Envision® or other AlphaScreen-compatible reader.

Data Analysis: Plot the AlphaLISA signal against compound concentration and fit to a

sigmoidal dose-response curve to determine EC₅₀ values.
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Caption: Logical workflow for a TYK2 inhibitor HTS campaign.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1575638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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